(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCVWKHJRGXPG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in research.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, providing a basis for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's substitution pattern critically impacts physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) increase acidity and reactivity in conjugate addition reactions.
Functional Group Modifications: Ester vs. Acid Derivatives
The carboxylic acid group can be esterified to modulate bioavailability or solubility:
Key Observations :
Impact of Substituents on Physical Properties
Substituents influence melting points, boiling points, and stability:
Key Observations :
- Nitro groups elevate boiling points due to increased molecular polarity and dipole interactions.
- Aromatic rings with bulky substituents (e.g., CF₃, sulfamoyl) may reduce melting points by disrupting crystal packing .
Biological Activity
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as a chlorinated phenoxy acid, is an organic compound with significant biological activity. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic effects and its role in herbicide formulation.
Chemical Structure and Properties
The chemical structure of this compound features a propenoic acid moiety attached to a phenyl ring substituted with both a chlorophenoxy group and a nitrophenyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClNO5 |
| CAS Number | 338403-65-9 |
| Molecular Weight | 305.7 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is known to inhibit certain biological pathways, which can lead to:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes.
- Cell Growth Regulation : The compound interferes with the biosynthesis of essential biomolecules, impacting cell proliferation.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting its potential use in treating inflammatory diseases.
Anticancer Potential
Studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell survival signals.
Herbicidal Activity
Due to its structural characteristics, this compound is also studied for its herbicidal activity. It disrupts plant growth by interfering with hormone signaling pathways, making it a candidate for developing new herbicides.
Case Studies
-
Anti-inflammatory Study :
A study conducted on RAW264.7 macrophages showed that treatment with this compound significantly reduced LPS-induced production of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. -
Anticancer Research :
In vitro studies on breast cancer cell lines revealed that this compound inhibited cell viability in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 μM.
Comparative Analysis
When compared to similar compounds like 2-Chloro-4-nitrophenol, this compound exhibits enhanced biological activity due to its unique substitution pattern and the presence of the propenoic acid moiety.
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory, anticancer | 10 |
| 2-Chloro-4-nitrophenol | Moderate anti-inflammatory | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
